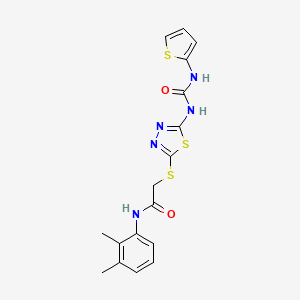

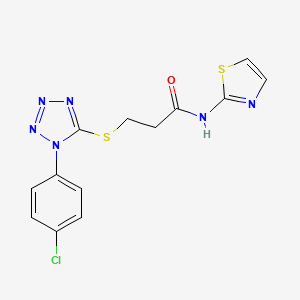

N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

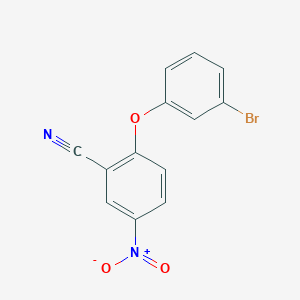

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, an imidazole ring, a carboxamide group, and a methoxyphenyl group. These groups are common in many pharmaceuticals and biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an imidazole ring suggests that the compound might have aromatic properties. The methoxyphenyl group could contribute to the compound’s lipophilicity, which might affect its behavior in biological systems .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis Techniques : The compound has been synthesized using methods such as 'one-pot' reductive cyclization, demonstrating the versatility of synthesis approaches for similar compounds (Bhaskar et al., 2019).

- Structural Elucidation : Advanced techniques like IR, 1H-NMR, 13C-NMR, and LC-MS are employed to elucidate the structure of such compounds, providing insights into their molecular configuration and potential functionalities (Bhaskar et al., 2019).

Biological and Pharmacological Potential

- Antitumor Properties : Related imidazole derivatives have shown curative activity against certain leukemias, suggesting the potential for anticancer applications (Stevens et al., 1984).

- Receptor Antagonism : Imidazole derivatives have been explored for their potential as receptor antagonists, which could be significant in developing treatments for various diseases, including hypertension (Carini et al., 1991).

Chemical Properties and Reactions

- Transmetallation Reactions : Studies have shown that certain imidazole derivatives can partake in transmetallation reactions, an important aspect in the field of coordination chemistry (Meyer et al., 2012).

- Crystal Structure Analysis : The crystal structure analysis of related compounds provides vital information regarding their molecular geometry, which is crucial for understanding their reactivity and interaction with biological targets (Wang et al., 2012).

Potential for Dual Inhibitory Activity

- Dual Inhibition of CDK and HDAC : Some imidazole derivatives have been identified as dual inhibitors of cyclin-dependent kinase (CDK) and histone deacetylase (HDAC), indicating their potential in cancer therapy (Cheng et al., 2020).

Novel Therapeutic Applications

- 5-HT3 Receptor Antagonists : These derivatives have been investigated as 5-HT3 receptor antagonists, which are relevant in treating conditions like irritable bowel syndrome and nausea associated with chemotherapy (Ohta et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-[[4-[3-(4-methoxyphenyl)propanoylamino]phenyl]methyl]imidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27ClN4O3/c1-36-24-13-8-20(9-14-24)10-15-27(34)32-23-11-6-21(7-12-23)17-33-18-26(31-19-33)28(35)30-16-22-4-2-3-5-25(22)29/h2-9,11-14,18-19H,10,15-17H2,1H3,(H,30,35)(H,32,34) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACRAWWQYABONS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)-1-(4-(3-(4-methoxyphenyl)propanamido)benzyl)-1H-imidazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-{[(2-chlorobenzyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate hydrochloride](/img/no-structure.png)

![6-chloro-2-(2-{[(4-chlorobenzoyl)oxy]imino}propyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2412387.png)

![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)